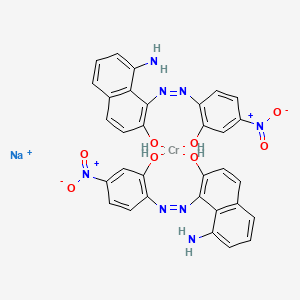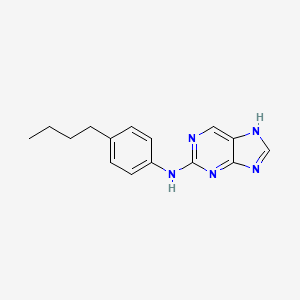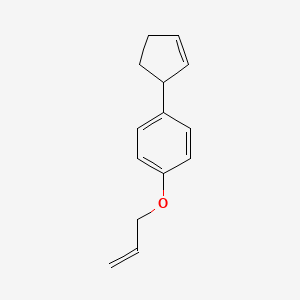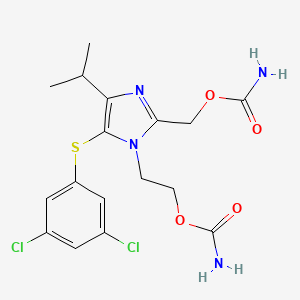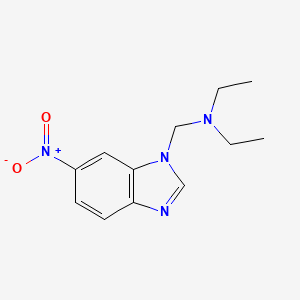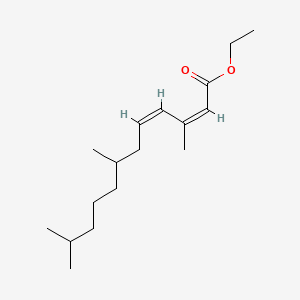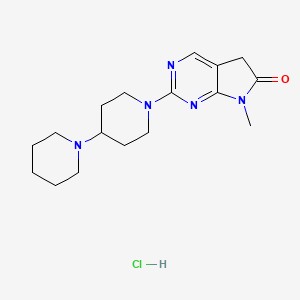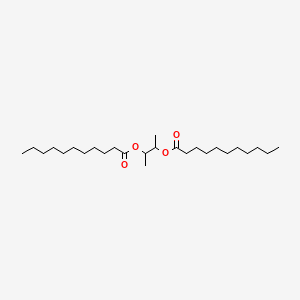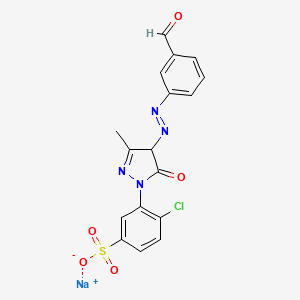
Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acridine moiety, an azido group, and a methanesulfonamide group, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivative, followed by the introduction of the azido group and the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are also critical due to the presence of the azido group, which can be potentially explosive.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- involves its interaction with DNA. The acridine moiety intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting cellular replication. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-((3,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide
- N-(4-((3-Bromo-9-acridinyl)amino)phenyl)methanesulfonamide
Uniqueness
Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- is unique due to the presence of the azido group, which imparts specific reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research.
Eigenschaften
CAS-Nummer |
64894-90-2 |
|---|---|
Molekularformel |
C20H16N6O2S |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
N-[4-[(3-azidoacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16N6O2S/c1-29(27,28)25-14-8-6-13(7-9-14)22-20-16-4-2-3-5-18(16)23-19-12-15(24-26-21)10-11-17(19)20/h2-12,25H,1H3,(H,22,23) |
InChI-Schlüssel |
QBHRVJNBKGTANH-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


